molecular formula C14H20N2O4 B2400977 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide CAS No. 1210638-15-5

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide

Cat. No. B2400977
CAS RN: 1210638-15-5
M. Wt: 280.324
InChI Key: LGXRYBCMTTXJNK-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group and a 5-methylisoxazole-3-carboxamide group . The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group is a type of spiro compound, which is a bicyclic molecule that consists of two rings sharing a single atom .

Scientific Research Applications

Antiviral Applications

  • Spirothiazolidinone Derivatives: Derivatives of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide have been explored for their antiviral properties. For instance, certain compounds exhibited significant activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020), (Apaydın et al., 2021).

Synthetic Applications

  • Synthesis of Derivatives: The synthesis of various derivatives from N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide has been an area of interest. For example, synthesis of carbo(hetero)cyclospirobutanoic lactones and derivatives of benzofurazan and benzofuroxan based on this compound have been investigated (Kuroyan et al., 1995), (Samsonov & Volodarsky, 2000).

Biological and Pharmacological Evaluation

  • Pharmacological Potential: The compound's derivatives have been evaluated for potential pharmacological applications. For instance, some derivatives displayed significant inhibition of mycobacterial growth and cytotoxic effects on certain cancer cell lines (Güzel et al., 2006). Also, some derivatives showed dopamine agonist activity in specific assays (Brubaker & Colley, 1986).

Chemistry and Stereochemistry

  • Chemical Properties and Stereochemistry: The chemistry and stereochemistry of derivatives like spiroxamine (KWG 4168), which is structurally related to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide, have been studied for their fungicidal properties and biological activity (Kramer et al., 1999).

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-10-7-12(16-20-10)13(17)15-8-11-9-18-14(19-11)5-3-2-4-6-14/h7,11H,2-6,8-9H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXRYBCMTTXJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2COC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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